HYDROCORTISONE VALERATE
Overview
Description
Preparation Methods
Hydrocortisone valerate is synthesized through the esterification of hydrocortisone with valeric acid. The reaction typically involves the use of a catalyst, such as sulfuric acid, under controlled temperature conditions to ensure the formation of the ester bond . Industrial production methods often involve large-scale esterification processes followed by purification steps to obtain the desired product in high purity .
Chemical Reactions Analysis
Hydrocortisone valerate undergoes several types of chemical reactions, including:
Oxidation: This reaction can lead to the formation of various oxidized derivatives, which may have different pharmacological properties.
Reduction: Reduction reactions can convert this compound into its corresponding alcohol derivatives.
Substitution: Substitution reactions can occur at various positions on the steroid backbone, leading to the formation of different analogs.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
Hydrocortisone valerate has a wide range of scientific research applications, including:
Chemistry: It is used as a model compound in studies of steroid chemistry and synthesis.
Biology: Research on this compound helps in understanding the mechanisms of steroid hormone action and regulation.
Medicine: It is extensively studied for its therapeutic effects in treating inflammatory and autoimmune conditions.
Industry: This compound is used in the formulation of various topical medications and skincare products.
Mechanism of Action
Hydrocortisone valerate exerts its effects by binding to the cytosolic glucocorticoid receptor. The receptor-ligand complex then translocates to the cell nucleus, where it binds to glucocorticoid response elements in the promoter region of target genes. This binding regulates the transcription of genes involved in inflammatory and immune responses . The anti-inflammatory actions are thought to involve the induction of lipocortins, which inhibit phospholipase A2 and subsequently reduce the biosynthesis of prostaglandins and leukotrienes .
Comparison with Similar Compounds
Hydrocortisone valerate is often compared with other corticosteroids such as:
Hydrocortisone: The parent compound, which is less potent and has a shorter duration of action.
Triamcinolone: A more potent corticosteroid with a longer duration of action.
Betamethasone: Another potent corticosteroid with similar anti-inflammatory properties but different pharmacokinetics.
This compound is unique in its balance of potency and safety, making it suitable for treating a wide range of dermatological conditions without the severe side effects associated with more potent corticosteroids .
Properties
IUPAC Name |
[11-hydroxy-17-(2-hydroxyacetyl)-10,13-dimethyl-3-oxo-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-17-yl] pentanoate | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H38O6/c1-4-5-6-22(31)32-26(21(30)15-27)12-10-19-18-8-7-16-13-17(28)9-11-24(16,2)23(18)20(29)14-25(19,26)3/h13,18-20,23,27,29H,4-12,14-15H2,1-3H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FZCHYNWYXKICIO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(=O)OC1(CCC2C1(CC(C3C2CCC4=CC(=O)CCC34C)O)C)C(=O)CO | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H38O6 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70860714 | |
Record name | 11,21-Dihydroxy-3,20-dioxopregn-4-en-17-yl pentanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70860714 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
446.6 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.